molecular formula C14H20ClN3 B12221338 N-benzyl-1-isopropyl-4-methyl-1H-pyrazol-3-amine

N-benzyl-1-isopropyl-4-methyl-1H-pyrazol-3-amine

Cat. No.: B12221338
M. Wt: 265.78 g/mol
InChI Key: SQSDOEUVEFYMAT-UHFFFAOYSA-N
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Description

N-benzyl-1-isopropyl-4-methyl-1H-pyrazol-3-amine is a pyrazole derivative characterized by a benzyl group at the N1-position, an isopropyl substituent at the 1-position, and a methyl group at the 4-position of the pyrazole ring. Pyrazole amines are widely studied for their pharmacological and agrochemical applications due to their versatile hydrogen-bonding capabilities and structural adaptability.

Properties

Molecular Formula

C14H20ClN3

Molecular Weight

265.78 g/mol

IUPAC Name

N-benzyl-4-methyl-1-propan-2-ylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C14H19N3.ClH/c1-11(2)17-10-12(3)14(16-17)15-9-13-7-5-4-6-8-13;/h4-8,10-11H,9H2,1-3H3,(H,15,16);1H

InChI Key

SQSDOEUVEFYMAT-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1NCC2=CC=CC=C2)C(C)C.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1-isopropyl-4-methyl-1H-pyrazol-3-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Substitution Reactions: The introduction of benzyl, isopropyl, and methyl groups can be achieved through various substitution reactions. For instance, benzylation can be performed using benzyl chloride in the presence of a base like sodium hydride.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1-isopropyl-4-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl or isopropyl groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for benzylation.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

N-benzyl-1-isopropyl-4-methyl-1H-pyrazol-3-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-benzyl-1-isopropyl-4-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparative Analysis with Similar Pyrazole Derivatives

Structural Modifications and Substituent Effects

The compound’s activity and physicochemical properties are influenced by substituent positions and functional groups. Below is a comparative analysis with key analogs:

Table 1: Structural and Physicochemical Comparisons
Compound Name Substituents (Pyrazole Ring) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
N-benzyl-1-isopropyl-4-methyl-1H-pyrazol-3-amine 1-isopropyl, 4-methyl, N1-benzyl C₁₄H₁₉N₃ 229.33 (estimated) Hypothesized kinase inhibition
N-benzyl-1-isobutyl-3-methyl-1H-pyrazol-4-amine 1-isobutyl, 3-methyl, N1-benzyl C₁₅H₂₂ClN₃ 279.81 Unknown (clasified under agrochemicals)
N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine 1-pyridin-3-yl, 3-methyl, N-cyclopropyl C₁₁H₁₅N₅ 217.27 Synthetic intermediate for kinase inhibitors
4-Isopropyl-1H-pyrazol-3-amine 4-isopropyl, unsubstituted N1 C₆H₁₁N₃ 125.17 Ligand for metal coordination
Key Observations :

Substituent Position and Size: The isopropyl group in the target compound may confer steric bulk compared to the isobutyl group in the analog from . This could influence binding affinity in biological targets .

Aromatic vs. Heteroaromatic Substitutions :

  • Replacing the benzyl group (target compound) with a pyridin-3-yl group () introduces a nitrogen heterocycle, enhancing solubility and altering π-π stacking interactions in receptor binding .

Amine Functionalization :

  • N-cyclopropyl substitution () introduces strain and rigidity, which may improve metabolic stability compared to the flexible benzyl group in the target compound.

Biological Activity

N-benzyl-1-isopropyl-4-methyl-1H-pyrazol-3-amine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by its pyrazole core, which is known for conferring various pharmacological properties. The presence of the benzyl and isopropyl substituents enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate specific molecular targets. It has been shown to interact with enzymes and receptors, leading to alterations in cellular signaling pathways. For instance, compounds with similar structures have been reported to inhibit the mTORC1 pathway, which plays a crucial role in cell growth and metabolism, thereby promoting autophagy and exhibiting anticancer effects .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has demonstrated significant antiproliferative effects against various cancer cell lines. For example, it has been reported to exhibit submicromolar activity against MIA PaCa-2 pancreatic cancer cells by disrupting mTORC1 activity and enhancing autophagy .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
This compoundMIA PaCa-2< 0.5
Similar pyrazole derivativesHepG23.25
Similar pyrazole derivativesA54926

Anti-inflammatory Properties

In addition to its anticancer effects, this compound has shown promise as an anti-inflammatory agent. Similar compounds have been explored for their ability to inhibit pro-inflammatory pathways, including the arachidonic acid metabolism pathway through dual inhibition of 5-lipoxygenase (5-LO) and prostaglandin synthase (PGS) . This suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis and asthma.

Case Studies

Several case studies have investigated the biological effects of pyrazole derivatives:

  • Study on Autophagy Modulation : A study demonstrated that N-benzyl derivatives can enhance basal autophagy while impairing autophagic flux under nutrient-replete conditions, indicating a unique mechanism that could be exploited for cancer therapy .
  • Inhibition of mTORC1 Pathway : Research has indicated that compounds with similar structures inhibit mTORC1 reactivation after nutrient deprivation, suggesting their role in managing cellular stress responses associated with cancer progression .

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